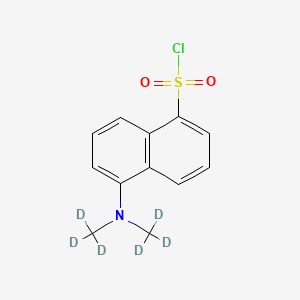

Dansyl Chloride-d6

Description

Structure

3D Structure

Properties

IUPAC Name |

5-[bis(trideuteriomethyl)amino]naphthalene-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2S/c1-14(2)11-7-3-6-10-9(11)5-4-8-12(10)17(13,15)16/h3-8H,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDXVDYUQZHFPV-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility Profile of Dansyl Chloride-d6 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Dansyl Chloride-d6 in various organic solvents. Given the limited availability of specific quantitative data for the deuterated form, this guide also includes solubility data for the non-deuterated Dansyl Chloride as a close proxy. It is generally expected that the solubility of a deuterated compound will be very similar to its non-deuterated counterpart, though minor differences may exist. This document aims to equip researchers with the necessary information for the effective use of this compound in their experimental workflows.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for both this compound and Dansyl Chloride in a range of common organic solvents. This data has been compiled from various sources to provide a comparative overview.

| Compound | Organic Solvent | Reported Solubility |

| This compound | Dimethyl Sulfoxide (DMSO) | 5 mg/mL (with ultrasonic warming to 60°C) |

| Dansyl Chloride | Dimethyl Sulfoxide (DMSO) | 10 mg/mL |

| Dansyl Chloride | Acetone | 20 mg/mL |

| Dansyl Chloride | Acetone | 50 mg/mL |

| Dansyl Chloride | Dimethylformamide (DMF) | 3 mg/mL |

| Dansyl Chloride | Ethanol | 1.6 mg/mL |

| Dansyl Chloride | Chloroform | Soluble |

| Dansyl Chloride | Acetonitrile | Soluble |

| Dansyl Chloride | Methylene Chloride | Soluble |

| Dansyl Chloride | Pyridine | Soluble |

| Dansyl Chloride | Benzene | Soluble |

| Dansyl Chloride | Dioxane | Soluble |

Note: The solubility of this compound in DMSO was achieved with heating and sonication, which suggests the room temperature solubility may be lower. For other solvents, where only qualitative data ("Soluble") is available for Dansyl Chloride, it is recommended to perform preliminary solubility tests to determine the quantitative solubility for this compound in your specific application.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound such as this compound in an organic solvent. This method is based on the saturation shake-flask method, a common technique for solubility assessment.

Materials:

-

This compound

-

Selected organic solvent(s) (analytical grade)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a validated spectrophotometric method.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

For solvents where sedimentation is slow, centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a known volume of the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by multiplying the determined concentration of the diluted sample by the dilution factor.

-

The resulting value is the solubility of this compound in the specific organic solvent at the tested temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Navigating the Stability and Storage of Dansyl Chloride-d6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and optimal storage conditions for Dansyl Chloride-d6, a critical reagent in various analytical and biochemical applications. Understanding its chemical behavior is paramount for ensuring the reliability and reproducibility of experimental results. This document details its stability profile, recommended storage, handling procedures, and methodologies for assessing its integrity.

Core Stability and Storage Parameters

This compound, the deuterated form of Dansyl Chloride, is a fluorescent labeling agent used to derivatize primary and secondary amines, phenols, and other nucleophilic groups. Its stability is crucial for accurate quantification and analysis. The primary degradation pathway is hydrolysis, which is significantly influenced by moisture, pH, and the solvent used.

Quantitative Data Summary

The following tables summarize the recommended storage conditions and stability information for this compound, based on available data for Dansyl Chloride. It is presumed that the deuterated form exhibits similar stability characteristics.

Table 1: Recommended Storage Conditions for this compound

| Condition | Temperature | Duration | Container | Additional Notes |

| Long-term Storage | -20°C | ≥ 4 years[1] | Tightly sealed, opaque | Recommended for solid (powder) form. |

| Short-term Storage | +4°C | Up to 2 years[2] | Tightly sealed, opaque | Suitable for solid form. |

| In Solvent | -80°C | Up to 6 months[3] | Tightly sealed, opaque | Specific to solutions in appropriate solvents. |

| -20°C | Up to 1 month[3] | Tightly sealed, opaque | For shorter-term use of solutions. | |

| Shipping | Room Temperature | Short periods | Tightly sealed | Stable for the duration of typical shipping times.[3] |

Table 2: Chemical Stability of this compound

| Factor | Condition | Stability Profile |

| Moisture/Water | Presence of moisture or in aqueous solution | Highly susceptible to hydrolysis, leading to the formation of non-reactive dansyl acid. |

| pH in Aqueous Solution | pH < 9.5 | Hydrolysis rate is relatively low and constant.[4] |

| pH > 9.5 | The rate of hydrolysis increases rapidly.[4] | |

| Solvents | Dimethyl sulfoxide (DMSO) | Unstable; solutions in DMSO should not be prepared for storage.[2][5] |

| Acetonitrile, Acetone, Dioxane, Benzene, Chloroform, Pyridine | Generally suitable for preparing solutions for immediate use.[2] | |

| Light | Exposure to light | Should be protected from light.[2] |

| Incompatible Materials | Strong bases, Strong oxidizing agents, Amines | Reacts with these substances. |

Degradation Pathway: Hydrolysis

The primary degradation pathway for this compound in the presence of water is hydrolysis, which converts the reactive sulfonyl chloride to the non-reactive sulfonic acid (dansyl acid). This reaction is undesirable as it consumes the reagent and prevents the labeling of target molecules.

Caption: Hydrolysis of this compound to Dansyl Acid-d6.

Experimental Protocols

Methodology for Assessing this compound Stability by UV-Vis Spectroscopy

This protocol describes a method to monitor the hydrolysis of this compound in aqueous solutions by measuring the change in UV-Vis absorbance over time.[6]

1. Materials and Reagents:

- This compound

- Acetonitrile (MeCN)

- Various aqueous buffers (e.g., 100 mM sodium phosphate for pH 6 and 7, 100 mM HEPES for pH 8.2, 100 mM carbonate-bicarbonate for pH 9.5)[6]

- UV-Vis Spectrophotometer

2. Preparation of Solutions:

- Prepare a saturated stock solution of this compound in acetonitrile.

- Prepare the desired aqueous buffers at the target pH values.

3. Experimental Procedure:

- Add the saturated this compound/acetonitrile solution to the aqueous buffer to a final volume of 20% acetonitrile.[6]

- Immediately after mixing, record the initial UV-Vis spectrum. The characteristic absorbance maximum for Dansyl Chloride is approximately 365 nm.[6]

- Monitor the reaction by recording subsequent UV-Vis spectra at regular time intervals.

- Observe the decrease in absorbance at 365 nm and the simultaneous increase in absorbance at approximately 315 nm, which corresponds to the formation of the dansyl acid product.[6]

- Continue measurements until the peak at 365 nm is no longer detectable, indicating the complete hydrolysis of the reactive form. In phosphate buffer at pH 7 and room temperature, this process takes approximately 50 minutes.[6]

4. Data Analysis:

- Plot the absorbance at 315 nm against time to determine the rate of dansyl acid formation.

- Compare the rates of hydrolysis across different buffer and pH conditions to assess the relative stability of this compound.

Experimental Workflow for Stability Assessment

The following diagram outlines a general workflow for a comprehensive stability assessment of this compound.

Caption: General workflow for this compound stability testing.

Handling and Safety Precautions

-

Personal Protective Equipment: Wear appropriate protective clothing, gloves, and safety glasses to avoid skin and eye contact.[2]

-

Ventilation: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[4]

-

Moisture: Handle in a dry environment and store in a desiccator where possible to minimize exposure to moisture.

-

Incompatibilities: Avoid contact with strong bases, strong oxidizing agents, and amines.

-

Spills: In case of a spill, clean up immediately, avoiding dust formation.

By adhering to these storage, handling, and stability assessment guidelines, researchers can ensure the integrity of this compound, leading to more accurate and reliable experimental outcomes.

References

An In-depth Technical Guide to the Safe Handling of Dansyl Chloride-d6

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for Dansyl Chloride-d6. Given that this compound is the deuterated form of Dansyl Chloride, its chemical reactivity and associated hazards are considered equivalent. Therefore, the safety protocols outlined in the Material Safety Data Sheets (MSDS) for Dansyl Chloride are directly applicable and form the basis of this document.

Hazard Identification and Classification

This compound is a corrosive substance that poses significant health risks upon exposure. It is crucial to handle this compound with appropriate care in a controlled laboratory setting.

Primary Hazards:

-

Corrosive: Causes severe skin burns and eye damage.[1][2][3][4][5]

-

Water Reactive: Reacts violently with water, moisture, and steam to produce toxic and corrosive hydrogen chloride (HCl) gas.[1][6]

-

Inhalation Hazard: Inhalation of dust or the resulting HCl gas can cause chemical burns to the respiratory tract, which may be fatal in severe cases.[1][2]

-

Ingestion Hazard: Causes burns to the gastrointestinal tract.[1][2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 1276379-68-0[7][8] |

| Molecular Formula | C₁₂H₆D₆ClNO₂S[9] |

| Molecular Weight | 275.78 g/mol [8] |

| Appearance | White to off-white or light yellow to orange solid powder[7][10] |

| Melting Point | 63-65 °C[10] or 71-74 °C |

| Boiling Point | 371.3 ± 22.0 °C at 760 mmHg[7] |

| Flash Point | 178.4 ± 22.3 °C[7] |

| Solubility | Slightly soluble in Chloroform and Methanol[10] |

| Storage Temperature | Recommended at -20°C[7][10] or refrigerated (2-8°C)[11] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is mandatory to minimize the risk of exposure and ensure laboratory safety.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[6]

-

Do not allow the substance to come into contact with water or moisture.[1][6]

-

Wash hands thoroughly after handling.[1]

-

Avoid contact with skin, eyes, and clothing.[1]

Storage:

-

Store in a tightly sealed container in a dry, cool, and well-ventilated area designated for corrosive materials.[1][3][12]

-

Keep away from water, amines, strong oxidizing agents, and strong bases.[1][6]

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to hazard control is essential when working with this compound.

Caption: Hierarchy of Hazard Controls for this compound.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical splash goggles.[1]

-

Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin exposure.[1]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][2]

First-Aid and Emergency Procedures

Immediate and appropriate first-aid measures are critical in the event of an exposure.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][2] |

| Ingestion | Do NOT induce vomiting. If the victim is conscious, give a cupful of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |

Fire-Fighting Measures:

-

Extinguishing Media: Use dry chemical, dry sand, or carbon dioxide. DO NOT USE WATER .[1]

-

Hazards: Reacts with water to form toxic and corrosive hydrogen chloride gas.[1] Firefighters should wear a self-contained breathing apparatus and full protective gear.[1][2]

Accidental Release Measures:

-

Evacuate personnel from the area.

-

Wear appropriate PPE.[2]

-

Clean up spills immediately. Avoid generating dust.

-

Do not expose the spill to water.[1]

-

Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1]

Experimental Workflow for Safe Handling

The following diagram outlines a safe workflow for handling this compound in a laboratory setting.

Caption: Safe Handling Workflow for this compound.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with federal, state, and local environmental regulations.[2] Contact a licensed professional waste disposal service.[2] Do not allow the product to enter drains.[2]

Toxicological Information

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. dept.harpercollege.edu [dept.harpercollege.edu]

- 3. lobachemie.com [lobachemie.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Dansyl chloride | C12H12ClNO2S | CID 11801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.be [fishersci.be]

- 7. This compound I CAS#: 1276379-68-0 I deuterium labeled 3-Mercapto-3-methylbutan-1-ol I InvivoChem [invivochem.com]

- 8. This compound | CAS 1276379-68-0 | LGC Standards [lgcstandards.com]

- 9. hexonsynth.com [hexonsynth.com]

- 10. This compound | 1276379-68-0 [m.chemicalbook.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

Introduction to Dansyl Chloride and Isotopic Labeling

An In-Depth Technical Guide to Dansyl Chloride-d6 vs. Non-Deuterated Dansyl Chloride for Quantitative Analysis

For researchers, scientists, and drug development professionals, achieving accurate and precise quantification of target analytes is paramount. Chemical derivatization using reagents like Dansyl Chloride is a well-established technique to enhance the detectability of molecules containing primary and secondary amine or phenolic hydroxyl groups in liquid chromatography-mass spectrometry (LC-MS). The introduction of stable isotope-labeled reagents, such as this compound, has further revolutionized quantitative workflows by enabling the use of isotope dilution mass spectrometry (IDMS). This guide provides a detailed comparison of deuterated and non-deuterated Dansyl Chloride, focusing on their properties, applications, and the experimental protocols for their use.

Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is a fluorescent reagent that reacts with specific functional groups to produce stable, highly responsive adducts for both fluorescence and mass spectrometry detection.[1][2] This derivatization improves chromatographic retention for polar molecules on reversed-phase columns and significantly enhances ionization efficiency in electrospray ionization (ESI), leading to signal enhancement of one to three orders of magnitude.[3][4]

This compound is the deuterated analog of Dansyl Chloride, where the six hydrogen atoms on the two methyl groups are replaced with deuterium.[5][6] This isotopic substitution results in a molecule that is chemically almost identical to its non-deuterated counterpart but has a higher mass. This mass difference is the key to its primary application as a stable isotope-labeled internal standard (SIL-IS) in quantitative analysis.[7][8][9] By spiking a known amount of the deuterated standard into a sample, it co-elutes with the analyte of interest and allows for highly accurate quantification by correcting for variability during sample preparation, chromatography, and ionization.[10][11]

Core Principles: Isotope Dilution Mass Spectrometry (IDMS)

The use of this compound alongside its non-deuterated ("light") counterpart is a prime example of a chemical isotope labeling (CIL) strategy for LC-MS.[4][12][13] The workflow involves two parallel reactions: the sample containing the analyte of interest is derivatized with non-deuterated Dansyl Chloride, while a known amount of an authentic standard of the analyte is derivatized with this compound. Alternatively, for relative quantification, one sample (e.g., control) is labeled with the light reagent and the other (e.g., treated) is labeled with the heavy reagent.

After the reactions, the light- and heavy-labeled samples are mixed. During LC-MS analysis, the derivatized analyte and its isotopically labeled standard are nearly chromatographically identical and will co-elute.[3][14] The mass spectrometer can easily distinguish them based on their mass difference. The ratio of the peak intensities of the heavy and light versions provides a precise and accurate measure of the analyte's concentration, as most experimental variations affect both species equally.[11]

Comparative Data: Dansyl Chloride vs. This compound

The primary distinctions between the two reagents are their mass properties. These differences, while small, are fundamental to their application in IDMS.

| Property | Non-Deuterated Dansyl Chloride | This compound |

| Synonyms | DNS-Cl, 5-(Dimethylamino)naphthalene-1-sulfonyl chloride | DNS-Cl-d6, 5-[bis(trideuteriomethyl)amino]naphthalene-1-sulfonyl chloride |

| Molecular Formula | C₁₂H₁₂ClNO₂S | C₁₂H₆D₆ClNO₂S |

| Molecular Weight | ~269.75 g/mol | ~275.8 g/mol |

| Exact Mass | 269.0332 | 275.0708 |

| Mass Difference | N/A | +6.0376 Da |

Key Advantages of Using this compound

The use of a deuterated internal standard like this compound offers several significant advantages over other quantification strategies:

-

Enhanced Accuracy and Precision : It corrects for analyte loss during sample extraction and preparation, variations in injection volume, and matrix-induced ion suppression or enhancement in the MS source.[7][15]

-

Improved Method Robustness : The co-elution of the analyte and the internal standard ensures that they experience the same conditions throughout the analytical process, making the method less susceptible to run-to-run variations.[8][16]

-

Reliable Quantification : Deuterated standards are considered the gold standard for quantitative bioanalysis using LC-MS due to their ability to mimic the behavior of the target analyte precisely.[9]

-

Minimal Isotopic Effect on Chromatography : While large numbers of deuterium substitutions can sometimes lead to slight shifts in retention time, the d6-label on Dansyl Chloride results in analytes that are chromatographically almost indistinguishable from their non-deuterated counterparts, a critical requirement for IDMS.[3][14]

Experimental Protocols

Below is a generalized protocol for the derivatization of analytes containing primary/secondary amine or phenolic hydroxyl groups using Dansyl Chloride for LC-MS analysis. This protocol is a synthesis of methodologies reported in the literature.[17][18][19]

Reagents and Materials:

-

Dansyl Chloride (e.g., 20 mg/mL in Acetonitrile)

-

This compound (e.g., 20 mg/mL in Acetonitrile)

-

Sodium Carbonate/Bicarbonate Buffer (e.g., 100 mM, pH 9.5-9.8)

-

Acetonitrile (ACN), HPLC or MS grade

-

Methanol (MeOH), HPLC or MS grade

-

Formic Acid

-

Sodium Hydroxide (NaOH)

-

Analyte sample and analytical standards

-

Heating block or incubator

-

Centrifuge

Derivatization Procedure:

-

Sample Preparation : Reconstitute the dried sample extract or standard in a suitable buffer (e.g., 25 µL of ACN/water).

-

pH Adjustment : Add 25 µL of sodium carbonate/bicarbonate buffer to raise the pH, which is optimal for the dansylation reaction.

-

Labeling :

-

For the Analyte Sample ("Light") : Add 25 µL of the non-deuterated Dansyl Chloride solution.

-

For the Internal Standard ("Heavy") : Prepare a separate vial with a known concentration of the analytical standard and add 25 µL of the this compound solution.

-

-

Incubation : Vortex the mixtures and incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 60 minutes) in the dark.[18][19]

-

Quenching : To stop the reaction and consume excess Dansyl Chloride, add a small volume (e.g., 5 µL) of a quenching agent like NaOH solution (e.g., 250 mM) and incubate for a short period (e.g., 10 minutes at 60°C).[18]

-

Neutralization : Add a small volume (e.g., 5 µL) of formic acid to neutralize the excess NaOH.

-

Sample Combination : For quantification, combine the "light"-labeled sample and the "heavy"-labeled internal standard in a 1:1 ratio.

-

Final Preparation : Centrifuge the combined sample to pellet any precipitates. Transfer the supernatant to an autosampler vial for LC-MS analysis.

Visualizations

Derivatization Reaction Pathway

Caption: Reaction of an analyte with light and heavy Dansyl Chloride.

Isotope Dilution Mass Spectrometry Workflow

Caption: Workflow for quantitative analysis using IDMS.

Expected Mass Spectrum Output

Caption: Mass spectrum showing paired peaks for light and heavy analytes.

References

- 1. Application of dansyl chloride_Chemicalbook [chemicalbook.com]

- 2. Dansyl chloride - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound I CAS#: 1276379-68-0 I deuterium labeled 3-Mercapto-3-methylbutan-1-ol I InvivoChem [invivochem.com]

- 7. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 8. m.youtube.com [m.youtube.com]

- 9. nbinno.com [nbinno.com]

- 10. chromforum.org [chromforum.org]

- 11. Relative quantification of biomarkers using mixed-isotope labeling coupled with MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative metabolomic profiling using dansylation isotope labeling and liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantitative Metabolomic Profiling Using Dansylation Isotope Labeling and Liquid Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 14. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Fluorescence Properties of Dansyl-d6 Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core fluorescence properties of dansyl-d6 derivatives, a class of fluorescent probes widely utilized in biological and chemical research. This document details their photophysical characteristics, offers experimental protocols for their synthesis and analysis, and visualizes key processes to facilitate a deeper understanding of their application in various research fields, including drug development.

Core Fluorescence Properties of Dansyl-d6 Derivatives

Dansyl-d6 derivatives are synthetic fluorophores characterized by their high sensitivity to the polarity of their microenvironment, a property known as solvatochromism. This sensitivity, coupled with their stable fluorescence and amenability to chemical modification, makes them powerful tools for probing molecular interactions and dynamics. The deuteration of the dimethylamino group (d6) can subtly influence the photophysical properties and provides a means for isotopic labeling in advanced analytical techniques.

The fluorescence of dansyl derivatives arises from an intramolecular charge transfer (ICT) from the electron-donating dimethylamino group to the electron-accepting naphthalene sulfonyl group upon photoexcitation. The extent of this charge transfer, and consequently the energy of the emitted photon, is highly dependent on the polarity of the surrounding solvent. In polar solvents, the excited state is stabilized, leading to a red-shift in the emission spectrum (a larger Stokes shift). Conversely, in non-polar environments, a blue-shift is observed. This solvatochromic behavior is a key feature exploited in their application as environmental probes.[1]

Some dansyl derivatives have also been reported to exhibit dual fluorescence, particularly in non-aqueous solvents, which can be influenced by the length of alkyl chains attached to the dansyl core and specific interactions with the solvent.[2]

Data Presentation

Table 1: Photophysical Properties of Selected Dansyl Derivatives in Various Solvents

| Derivative | Solvent | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) | Reference |

| Dansyl Glycine | Water | ~340 | ~560-580 | ~220-240 | 0.07 | - | |

| Dansyl Glycine | Dioxane | ~340 | ~503 | ~163 | 0.66 | - | |

| 5-(Dimethylamino)-N',N'-diphenyl-naphthalene-1-sulfonohydrazide | Ethanol | 340 | 530 | 190 | - | - | [3] |

| 5-(Dimethylamino)-N-methoxy-naphthalene-1-sulfonamide | Ethanol | 340 | 535 | 195 | - | - | [3] |

| 2-(3-thienyl)ethyl dansylglycinate (TEDG) | Acetonitrile | - | - | - | - | Independent of temp. | [4][5] |

| Dansyl Protein Conjugates | - | - | - | - | Environment-sensitive | 10-20 | [6] |

Note: "-" indicates data not available in the cited sources. The photophysical properties of dansyl-d6 derivatives are expected to be very similar to their non-deuterated counterparts, with minor shifts in vibrational energy levels.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative dansyl derivative and for the characterization of its core fluorescence properties.

Synthesis of a Dansyl-d6 Derivative

The synthesis of dansyl-d6 derivatives typically involves the reaction of dansyl-d6 chloride with a primary or secondary amine. The following is a general protocol for the synthesis of a dansyl-d6 amide.

Protocol: Synthesis of N-Substituted Dansyl-d6 Amide

Materials:

-

Dansyl-d6 chloride

-

Amine-containing substrate (e.g., an amino acid, peptide, or other molecule with a primary or secondary amine)

-

Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)

-

Base (e.g., triethylamine, sodium bicarbonate)

-

Hydrochloric acid (1 M)

-

Anhydrous sodium sulfate

-

Solvents for purification (e.g., dichloromethane, methanol, petroleum ether)

Procedure:

-

Dissolve the amine-containing substrate in the anhydrous aprotic solvent.

-

Add the base to the solution to act as an acid scavenger.

-

In a separate flask, dissolve dansyl-d6 chloride in the same anhydrous aprotic solvent.

-

Slowly add the dansyl-d6 chloride solution to the substrate solution with constant stirring at room temperature.

-

Allow the reaction to proceed for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, filter the mixture to remove any precipitated salts.

-

Acidify the resulting solution with 1 M hydrochloric acid.

-

Extract the product into an organic solvent like dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

The crude product can be further purified by column chromatography or recrystallization.[1][3]

Measurement of Fluorescence Properties

Protocol: Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is a widely used and reliable technique.

Materials:

-

Fluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Solvent (spectroscopic grade)

-

Standard fluorophore with a known quantum yield in the chosen solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)

-

Dansyl-d6 derivative solution

Procedure:

-

Prepare a series of dilute solutions of both the standard and the dansyl-d6 derivative in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure the absorbance spectra of all solutions using the UV-Vis spectrophotometer.

-

Measure the fluorescence emission spectra of all solutions using the fluorometer, ensuring the same excitation wavelength and instrument settings are used for both the standard and the sample.

-

Integrate the area under the emission spectra for both the standard and the sample.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample. The resulting plots should be linear.

-

Calculate the quantum yield of the dansyl-d6 derivative using the following equation:

Φ_F(sample) = Φ_F(standard) * (m_sample / m_standard) * (η_sample² / η_standard²)

where:

-

Φ_F is the fluorescence quantum yield

-

m is the slope of the plot of integrated fluorescence intensity vs. absorbance

-

η is the refractive index of the solvent

-

Protocol: Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. TCSPC is a highly sensitive method for measuring fluorescence lifetimes.

Materials:

-

TCSPC instrument with a pulsed light source (e.g., picosecond laser diode) and a single-photon detector.

-

Software for data analysis.

-

Cuvette with the dansyl-d6 derivative solution.

-

Scattering solution for measuring the instrument response function (IRF) (e.g., a dilute solution of non-dairy creamer or Ludox).

Procedure:

-

Measure the IRF of the system by using the scattering solution.

-

Replace the scattering solution with the dansyl-d6 derivative solution.

-

Excite the sample with the pulsed light source at an appropriate wavelength and collect the fluorescence decay data over a suitable time range.

-

The collected data is a histogram of photon arrival times.

-

Analyze the fluorescence decay curve using appropriate software. The decay is typically fitted to a single or multi-exponential decay function after deconvolution with the IRF to obtain the fluorescence lifetime(s).

Visualization of Key Concepts and Processes

The following diagrams, generated using the DOT language, illustrate fundamental concepts related to the fluorescence of dansyl-d6 derivatives.

Caption: Jablonski diagram illustrating the electronic transitions involved in fluorescence.

Caption: Effect of solvent polarity on the fluorescence emission of dansyl derivatives.

Caption: Förster Resonance Energy Transfer (FRET) with a dansyl-d6 donor.

Signaling Pathway Visualization: Dansyl-based Probe for Ganglioside Imaging

Dansyl-based probes have been developed for imaging specific biological molecules and events. For instance, a dansyl-triarginine peptide has been shown to act as a "turn-on" fluorescent probe for monosialyl gangliosides, which are involved in various cellular processes and are biomarkers for certain cancers.[7] The binding of the probe to the ganglioside in the less polar environment of the cell membrane leads to a significant enhancement of its fluorescence.

Caption: Mechanism of a "turn-on" dansyl probe for ganglioside imaging.

Conclusion

Dansyl-d6 derivatives remain a cornerstone in the field of fluorescent probes due to their remarkable environmental sensitivity and versatile chemical nature. This guide has provided a foundational understanding of their fluorescence properties, offering key quantitative data, detailed experimental protocols for their synthesis and characterization, and visual representations of the underlying principles. For researchers, scientists, and drug development professionals, a thorough grasp of these core concepts is essential for the effective design and implementation of experiments that leverage the unique capabilities of these powerful molecular tools. Further research to expand the library of well-characterized dansyl-d6 derivatives will undoubtedly broaden their applicability in cutting-edge scientific discovery.

References

- 1. CN111349028B - Synthesis method of dansyl chloride for preparing fluorescent probe - Google Patents [patents.google.com]

- 2. Solvatochromic characteristics of dansyl molecular probes bearing alkyl diamine chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Thermal and solvatochromic effects on the emission properties of a thienyl-based dansyl derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dansyl-X, SE | AAT Bioquest [aatbio.com]

- 7. Turn-On Fluorescent Probe Based on a Dansyl Triarginine Peptide for Ganglioside Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Enhanced Quantification of Amines and Phenols using Dansyl Chloride-d6 Derivatization for LC-MS

Introduction

The sensitive and accurate quantification of small molecules containing primary and secondary amine or phenolic hydroxyl groups is crucial in various fields, including biomedical research, drug development, and environmental analysis. However, these compounds often exhibit poor ionization efficiency and chromatographic retention in reversed-phase liquid chromatography-mass spectrometry (LC-MS). Chemical derivatization with 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride) is a well-established strategy to overcome these limitations. The dansyl group enhances hydrophobicity and provides a tertiary amine, which significantly improves ionization efficiency in positive mode electrospray ionization (ESI).[1] This application note details a robust protocol for the derivatization of amines and phenols using Dansyl Chloride-d6, a deuterated analog, for stable isotope dilution LC-MS analysis, ensuring high accuracy and precision.

This compound serves as an ideal internal standard as it co-elutes with the analyte of interest and compensates for variations in sample preparation and matrix effects.[2] This method is applicable to a wide range of analytes, including amino acids, biogenic amines, and phenolic compounds.[1][3]

Principle of the Method

This compound reacts with primary and secondary amines, as well as phenolic hydroxyl groups, under basic conditions to form stable sulfonamide or sulfonate ester derivatives, respectively. The deuterated dansyl group introduces a known mass shift, allowing for the simultaneous detection and quantification of the endogenous analyte (light) and the internal standard (heavy). This stable isotope dilution approach is the gold standard for quantitative mass spectrometry.

Experimental Workflow Overview

A generalized workflow for the derivatization and analysis is presented below. Specific protocols for different analyte classes may have minor variations.

Figure 1. General experimental workflow for this compound derivatization and LC-MS analysis.

Detailed Experimental Protocols

Protocol 1: Derivatization of Primary and Secondary Amines (e.g., Amino Acids, Biogenic Amines)

This protocol is adapted from methodologies for the analysis of amino acids and biogenic amines.[1][4][5]

1. Reagent Preparation:

-

This compound Stock Solution (10 mg/mL): Dissolve 10 mg of this compound in 1 mL of anhydrous acetonitrile. Store at -20°C in the dark.

-

Derivatization Buffer (100 mM Sodium Carbonate/Bicarbonate, pH 9.8): Dissolve appropriate amounts of sodium carbonate and sodium bicarbonate in water to achieve a pH of 9.8.[1]

-

Quenching Solution (10% (v/v) Ammonium Hydroxide or 250 mM NaOH): Prepare a 10% solution of ammonium hydroxide in water or a 250 mM solution of sodium hydroxide in water.[1][3]

-

Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to the desired concentration.

2. Sample Preparation:

-

For plasma or serum samples, perform protein precipitation by adding 3 volumes of ice-cold acetonitrile or a 3:1 mixture of acetonitrile/methanol.[1] Vortex and centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C.[4]

-

Collect the supernatant for derivatization.

3. Derivatization Reaction:

-

To 50 µL of the sample extract, add 25 µL of the Derivatization Buffer.

-

Add 50 µL of the this compound working solution.

-

Vortex the mixture and incubate at 60°C for 30-60 minutes in the dark.[1][3] Optimal reaction time and temperature may need to be determined empirically for specific analytes.[6]

4. Reaction Quenching:

-

After incubation, add 10 µL of the Quenching Solution to consume the excess this compound.

-

Vortex and incubate for an additional 10 minutes at the same temperature.[3]

5. Sample Cleanup (Optional):

-

For complex matrices, a solid-phase extraction (SPE) cleanup step may be beneficial.

6. Final Sample Preparation for LC-MS:

-

Centrifuge the final mixture to pellet any precipitates.

-

Transfer the supernatant to an autosampler vial for LC-MS analysis.

Protocol 2: Derivatization of Phenolic Compounds

This protocol is based on methods developed for the analysis of the phenol submetabolome.[3]

1. Reagent Preparation:

-

This compound Stock Solution (20 mg/mL): Dissolve 20 mg of this compound in 1 mL of anhydrous acetonitrile. Store at -80°C for long-term storage.[3]

-

Derivatization Buffer (250 mM Sodium Carbonate/Bicarbonate, pH 9.3): Prepare a 250 mM solution of sodium carbonate/bicarbonate in water.[3]

-

Quenching Solution (250 mM NaOH): Prepare a 250 mM solution of sodium hydroxide in water.[3]

-

Neutralization Solution (2 M Formic Acid in Acetonitrile): Prepare a 2 M solution of formic acid in acetonitrile.[3]

2. Sample Preparation:

-

This protocol assumes a one-phase extraction of the biological material has been performed.[3]

3. Derivatization Reaction:

-

To 20 µL of the sample extract, add 10 µL of the Derivatization Buffer.

-

Add 20 µL of the this compound working solution.

-

Vortex the mixture and incubate at 60°C for 60 minutes.[3]

4. Reaction Quenching and Neutralization:

-

Add 5 µL of the Quenching Solution and incubate at 40°C for 10 minutes to quench the excess this compound.[3]

-

Add 5 µL of the Neutralization Solution to neutralize the excess NaOH.[3]

5. Final Sample Preparation for LC-MS:

-

Centrifuge the final mixture at high speed (e.g., >20,000 x g) for 15 minutes at 4°C to remove any debris.[3]

-

Transfer the supernatant to an autosampler vial for LC-MS analysis.

LC-MS/MS Analysis

The following are general starting parameters that should be optimized for the specific instrument and analytes of interest.

| Parameter | Typical Condition |

| LC Column | C18 reversed-phase column (e.g., Waters BEH C18, 1.7 µm, 2.1 x 100 mm)[1] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | A suitable gradient from low to high organic phase to separate the derivatized analytes. |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 1 - 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM)[7] |

Quantitative Data Summary

The following table summarizes representative quantitative performance data from various studies using Dansyl Chloride derivatization. Note that specific values will vary depending on the analyte, matrix, and instrumentation.

| Analyte Class | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Recovery (%) | Reference |

| Bisphenols | 0.002 - 0.006 µg/L | Not Specified | > 0.995 | 68.0 - 122 | [8] |

| Amino Acids | Not Specified | 15 ng/mL (for ES-285) | > 0.99 | Not Specified | [9] |

| Amphetamines | Not Specified | Not Specified | Not Specified | 98 - 108 | [10] |

Signaling Pathways and Logical Relationships

The derivatization reaction follows a clear logical progression from sample to analysis-ready product.

Figure 2. Chemical derivatization pathway of an analyte with this compound.

Conclusion

The use of this compound for the derivatization of primary and secondary amines and phenolic compounds offers a robust and sensitive method for their quantification by LC-MS. The stable isotope-labeled derivatizing agent allows for accurate and precise measurements by correcting for matrix effects and variations in sample processing. The protocols provided herein can be adapted for a wide range of analytes and matrices, making this a valuable tool for researchers, scientists, and drug development professionals.

References

- 1. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 4. CN103822998A - Method for analyzing amine substances in dansyl chloride derived-plasma based on liquid chromatography mass spectrometry - Google Patents [patents.google.com]

- 5. Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. Automated pre-column derivatization of amines in biological samples with dansyl chloride and with or without post-column chemiluminescence formation by using TCPO-H2O2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantitative Amino Acid Analysis Using Dansyl Chloride-d6: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise quantification of amino acids is fundamental in various fields of research, including metabolism studies, drug development, and clinical diagnostics. This application note describes a robust and sensitive method for the quantitative analysis of amino acids in biological samples using Dansyl Chloride-d6 as a derivatizing agent, followed by Liquid Chromatography-Mass Spectrometry (LC-MS).

Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is a well-established reagent that reacts with primary and secondary amines, such as those present in amino acids, to form stable, fluorescent sulfonamide adducts.[1] The use of its deuterated analog, this compound, allows for the application of the stable isotope dilution method, a gold standard in quantitative mass spectrometry. This technique involves spiking a known amount of the heavy isotope-labeled internal standard (formed by the reaction of amino acids with this compound) into the sample. The ratio of the endogenous, light-version of the analyte to the heavy, spiked-in standard is then used for accurate quantification, effectively correcting for variations in sample preparation and matrix effects.[2]

This method offers several advantages, including:

-

Enhanced Sensitivity: The dansyl group significantly increases the ionization efficiency of amino acids in electrospray ionization (ESI) mass spectrometry.[2]

-

Improved Chromatographic Resolution: The derivatization process renders the polar amino acids more hydrophobic, leading to better retention and separation on reverse-phase chromatography columns.[2]

-

Accurate Quantification: The stable isotope dilution strategy minimizes analytical variability, ensuring high precision and accuracy.

Principle of the Method

The quantitative analysis of amino acids using this compound is based on the principle of stable isotope dilution mass spectrometry. The workflow involves the following key steps:

-

Sample Preparation: Biological samples are processed to extract free amino acids.

-

Derivatization: The extracted amino acids are derivatized with this compound. This reaction tags each amino acid with a "heavy" isotopic label.

-

Internal Standard Spiking: A known concentration of a mixture of "light" dansylated amino acid standards is added to the "heavy" labeled sample.

-

LC-MS/MS Analysis: The mixture of light and heavy labeled amino acids is separated by reverse-phase liquid chromatography and detected by tandem mass spectrometry.

-

Quantification: The concentration of each amino acid in the original sample is determined by calculating the peak area ratio of the endogenous (heavy) to the internal standard (light) derivative.

Experimental Protocols

Materials and Reagents

-

This compound

-

Amino Acid Standard Mixture

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Water, LC-MS grade

-

Sodium Carbonate

-

Sodium Bicarbonate

-

Formic Acid (FA)

-

Internal Standard (IS): A mixture of amino acids derivatized with non-deuterated Dansyl Chloride.

Instrumentation

-

Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)

-

Vortex Mixer

-

Centrifuge

-

Thermomixer or heating block

Detailed Experimental Workflow

The overall experimental workflow for the quantitative analysis of amino acids using this compound is depicted below.

Step-by-Step Protocol

1. Preparation of Reagents

-

Derivatization Buffer (100 mM Sodium Carbonate/Bicarbonate, pH 9.8): Dissolve 2.12 g of sodium carbonate and 1.68 g of sodium bicarbonate in 200 mL of LC-MS grade water. Adjust pH if necessary.

-

This compound Solution (10 mg/mL in ACN): Dissolve 100 mg of this compound in 10 mL of acetonitrile. Prepare fresh daily and protect from light.

-

Internal Standard (IS) Stock Solution: Prepare a stock solution of amino acid standards at a concentration of 1 mg/mL in 0.1 M HCl. Dilute this stock to the desired working concentration. Derivatize a known amount of this standard mixture with non-deuterated Dansyl Chloride following the same procedure as for the samples.

2. Sample Preparation and Derivatization

-

Extraction: Extract amino acids from the biological matrix using a suitable protein precipitation and extraction method (e.g., with 80% methanol).

-

Derivatization Reaction:

-

To 50 µL of the extracted sample, add 50 µL of the Derivatization Buffer.

-

Add 100 µL of the this compound solution.

-

Vortex the mixture and incubate at 60°C for 45 minutes in a thermomixer or heating block.

-

After incubation, cool the reaction mixture to room temperature.

-

-

Internal Standard Spiking: Add a known amount of the "light" dansylated amino acid internal standard mixture to the "heavy" labeled sample.

-

Quenching and Dilution: Quench the reaction by adding 10 µL of 25% formic acid. Dilute the sample with the initial mobile phase for LC-MS/MS analysis.

The chemical reaction for the derivatization of an amino acid with this compound is illustrated below.

LC-MS/MS Analysis

-

Chromatographic Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of dansylated amino acids.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic dansylated amino acids.

-

Mass Spectrometry: The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each light and heavy labeled amino acid derivative.

Data Analysis and Quantification

The principle of quantification using stable isotope dilution is based on the constant ratio of the known amount of the added "light" internal standard to the unknown amount of the endogenous "heavy" analyte.

References

Application Note: Quantitative Analysis of Phenols using Dansyl Chloride-d6 Labeling with HPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of phenols in various biological and environmental matrices. The protocol utilizes Dansyl Chloride-d6 as a derivatization agent to enhance the chromatographic retention and mass spectrometric detection of phenolic compounds. Dansylation of phenols introduces a tertiary amine group, which significantly improves ionization efficiency in electrospray ionization (ESI) mass spectrometry, leading to lower detection limits.[1][2][3] The use of a deuterated labeling agent (this compound) allows for the use of stable isotope-labeled internal standards, enabling accurate quantification. This method is particularly valuable for metabolomics studies and the analysis of phenolic drugs and their metabolites.[4]

Introduction

Phenolic compounds are a broad class of molecules that include endogenous metabolites (e.g., estrogens, tyrosine metabolites), drugs (e.g., salicylic acid), and environmental contaminants (e.g., bisphenol A).[1][5] Their analysis is crucial in various fields, including clinical diagnostics, pharmaceutical development, and environmental monitoring. However, the inherent polarity and sometimes poor ionization efficiency of phenols can present challenges for their direct analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS).

Chemical derivatization with Dansyl Chloride is a well-established technique to overcome these challenges.[2][3] Dansyl Chloride reacts with the phenolic hydroxyl group under basic conditions to form a stable dansyl derivative.[6] This derivatization significantly increases the hydrophobicity of the analytes, leading to better retention on reversed-phase HPLC columns.[3] Furthermore, the dansyl moiety contains a readily ionizable dimethylamino group, which dramatically enhances the signal intensity in positive ion ESI-MS.[2][3] The use of this compound provides a convenient means for generating deuterated internal standards for precise and accurate quantification.[4]

This application note provides a detailed protocol for the this compound labeling of phenols and their subsequent analysis by HPLC-MS/MS.

Experimental Workflow

The overall experimental workflow for the this compound labeling and analysis of phenols is depicted below.

Caption: Experimental workflow for this compound labeling of phenols.

Detailed Experimental Protocol

1. Materials and Reagents

-

This compound (Isotope Labeled)

-

Phenolic standards

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Water, LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Sodium carbonate/bicarbonate buffer (e.g., 250 mM, pH 9.3)[1]

-

Sodium hydroxide (NaOH) solution (e.g., 250 mM) for quenching[1]

-

Formic acid in ACN (e.g., 2M) for neutralization[1]

-

Sample extraction solvents (e.g., ethyl acetate, methanol, depending on the matrix)

2. Sample Preparation

The sample preparation procedure will vary depending on the matrix. A general protocol for liquid samples is provided below. For solid samples, an appropriate extraction method (e.g., solid-liquid extraction, Soxhlet extraction) should be employed first.

-

To 100 µL of the sample (e.g., plasma, urine, water sample), add an appropriate amount of the internal standard (phenolic compounds labeled with this compound or a suitable structural analog).

-

Perform a liquid-liquid extraction by adding 500 µL of a suitable organic solvent (e.g., ethyl acetate).

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to separate the phases.

-

Carefully transfer the organic layer to a clean microcentrifuge tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

3. Derivatization Procedure

-

Reconstitute the dried extract in 20 µL of ACN.

-

Add 10 µL of 250 mM sodium carbonate/bicarbonate buffer (pH 9.3).[1]

-

Add 20 µL of freshly prepared this compound solution (e.g., 1 mg/mL in ACN).

-

Vortex the mixture for 30 seconds.

-

Incubate the reaction mixture at 60°C for 60 minutes in a heating block or water bath.[1]

4. Quenching and Neutralization

-

After incubation, cool the samples to room temperature.

-

To quench the excess this compound, add 5 µL of 250 mM NaOH solution.[1]

-

Incubate at 40°C for 10 minutes.[1]

-

Neutralize the excess NaOH by adding 5 µL of 2 M formic acid in ACN.[1]

-

Add 80 µL of methanol to precipitate any proteins.[1]

-

Vortex for 30 seconds.

-

Centrifuge at 20,817 x g for 15 minutes at 4°C to pellet any precipitates.[1]

-

Transfer the supernatant to an autosampler vial for HPLC-MS/MS analysis.

5. HPLC-MS/MS Analysis

The following are general HPLC-MS/MS conditions. These should be optimized for the specific phenols of interest.

| Parameter | Recommended Conditions |

| HPLC System | A high-performance liquid chromatography system capable of binary or quaternary gradients. |

| Column | A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used. |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the derivatized phenols, and then return to initial conditions for re-equilibration. |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 1 - 10 µL |

| Mass Spectrometer | A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source. |

| Ionization Mode | Positive Ion Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) for targeted quantification. |

| MRM Transitions | To be determined for each specific dansylated phenol by infusing the standard into the mass spectrometer. A common product ion for dansylated compounds is m/z 170. |

Quantitative Data Summary

The this compound labeling method significantly improves the sensitivity of phenol analysis. The following table summarizes typical quantitative performance data, although specific values will vary depending on the analyte and matrix.

| Parameter | Typical Performance |

| Improvement in Sensitivity | 10 to over 100-fold increase in sensitivity compared to underivatized phenols.[5][7] |

| Limit of Detection (LOD) | Low ng/L to µg/L range in environmental samples.[5] For biological samples, detection limits are often in the low nanomolar to picomolar range. |

| Limit of Quantification (LOQ) | Typically 3-5 times the LOD. |

| Linearity | Excellent linearity is typically observed over 2-4 orders of magnitude with correlation coefficients (r²) > 0.99.[8] |

| Precision | Intra- and inter-day precision are generally below 15% (RSD).[5] |

| Accuracy/Recovery | Accuracy, often assessed through spike and recovery experiments, is typically in the range of 85-115%.[5] |

Signaling Pathway Diagram

While this application note focuses on an analytical methodology rather than a biological signaling pathway, a logical diagram illustrating the derivatization reaction is provided below.

References

- 1. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 2. Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 4. Quantitative metabolomic profiling using dansylation isotope labeling and liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of phenolic compounds in estuary water and sediment by solid-phase isotope dansylation coupled with liquid chromatography-high resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of phenols in water by high-performance liquid chromatography using coumarin-6-sulfonyl chloride as a fluorogenic precolumn label - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Biogenic Amines using Dansyl Chloride-d6 Derivatization and LC-MS/MS

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. researchgate.net [researchgate.net]

- 3. Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Neurotransmitter Analysis in Brain Tissue using Dansyl Chloride-d6

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the sensitive and quantitative analysis of key neurotransmitters in brain tissue using Dansyl Chloride-d6 as a derivatizing agent, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated derivatizing agent allows for the potential generation of a suite of deuterated internal standards from a single stock solution of unlabeled neurotransmitter standards, simplifying workflow and improving quantitative accuracy.

Introduction

The accurate quantification of neurotransmitters in brain tissue is crucial for understanding the pathophysiology of neurological and psychiatric disorders and for the development of novel therapeutics. Dansyl chloride is a well-established derivatization reagent that reacts with primary and secondary amines and phenolic hydroxyl groups present in many neurotransmitters. This derivatization enhances their chromatographic retention on reverse-phase columns and significantly improves their ionization efficiency in mass spectrometry, leading to lower detection limits.[1][2][3]

This protocol specifically utilizes this compound, a deuterated version of the reagent. This approach, known as isotope-coded derivatization, allows for the creation of stable isotope-labeled internal standards for each analyte from a single set of unlabeled standards. When the sample is derivatized with the standard (light) Dansyl Chloride and the calibration standards are derivatized with this compound (or vice versa), the resulting derivatized analytes will have a specific mass shift, enabling their use as internal standards for accurate quantification, correcting for matrix effects and variations in sample processing.

Experimental Protocols

This section details the complete workflow for the analysis of neurotransmitters in brain tissue, from sample preparation to LC-MS/MS analysis.

Materials and Reagents

-

This compound (5 mg/mL in acetone)

-

Dansyl Chloride (5 mg/mL in acetone)

-

Neurotransmitter standards (e.g., Dopamine, Serotonin, GABA, Glutamate, Norepinephrine, Acetylcholine)

-

Deuterated neurotransmitter standards (for validation)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Sodium bicarbonate buffer (100 mM, pH 9.5)

-

Ultrapure water

-

Brain tissue samples

-

Homogenizer

-

Centrifuge

-

Vortex mixer

-

Analytical balance

-

LC-MS/MS system (equipped with an electrospray ionization source)

Sample Preparation

-

Tissue Homogenization:

-

Accurately weigh approximately 50 mg of frozen brain tissue.

-

Add 500 µL of ice-cold 0.1% formic acid in acetonitrile.

-

Homogenize the tissue on ice until a uniform suspension is achieved.

-

-

Protein Precipitation:

-

Vortex the homogenate for 1 minute.

-

Centrifuge at 15,000 x g for 15 minutes at 4°C to precipitate proteins.

-

-

Supernatant Collection:

-

Carefully collect the supernatant and transfer it to a clean microcentrifuge tube.

-

Derivatization Procedure

-

Reaction Setup:

-

To 50 µL of the brain tissue supernatant (or calibration standards/quality control samples), add 50 µL of 100 mM sodium bicarbonate buffer (pH 9.5).

-

Add 100 µL of this compound solution (5 mg/mL in acetone). For the generation of internal standards, a separate set of standards would be derivatized with non-deuterated Dansyl Chloride.

-

Vortex the mixture for 30 seconds.

-

-

Incubation:

-

Incubate the mixture at 60°C for 30 minutes in a heating block or water bath.

-

-

Reaction Quenching:

-

After incubation, add 20 µL of 2.5% formic acid in water to quench the reaction.

-

Vortex for 30 seconds.

-

-

Final Preparation:

-

Centrifuge the derivatized sample at 15,000 x g for 10 minutes at 4°C.

-

Transfer the clear supernatant to an LC-MS vial for analysis.

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of dansylated neurotransmitters.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the derivatized analytes. An example gradient is as follows:

-

0-2 min: 10% B

-

2-15 min: 10-90% B

-

15-17 min: 90% B

-

17.1-20 min: 10% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for each dansylated-d6 neurotransmitter need to be determined by infusing individual standards. The mass of the dansyl-d6 moiety will be 6 atomic mass units higher than the non-deuterated dansyl group.

-

Key Parameters: Optimize ion source parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

-

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analysis of key neurotransmitters using Dansyl Chloride derivatization followed by LC-MS/MS, as reported in the literature. These values can be used as a reference for method validation.

Table 1: Lower Limits of Quantification (LLOQ) and Linearity Ranges

| Neurotransmitter | LLOQ (pmol/mL) | Linearity Range (pmol/mL) | Correlation Coefficient (r²) | Reference |

| Dopamine (DA) | 0.57 | 1.9 - 1900 | >0.99 | [1] |

| Serotonin (5-HT) | 0.27 | 0.9 - 900 | >0.99 | [1] |

| GABA | 1.62 | 6.5 - 6500 | >0.99 | [1] |

| Glutamate (Glu) | 0.65 | 2.6 - 2600 | >0.99 | [1] |

| Norepinephrine (NE) | 0.40 | 1.6 - 1600 | >0.99 | [1] |

Table 2: Recovery and Precision Data

| Neurotransmitter | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |

| Dopamine (DA) | 90.3 - 115.0 | < 15 | < 15 | [2] |

| Serotonin (5-HT) | 90.3 - 115.0 | < 15 | < 15 | [2] |

| GABA | 86.3 - 111.2 | < 15 | < 15 | [4] |

| Glutamate (Glu) | 86.3 - 111.2 | < 15 | < 15 | [4] |

| Norepinephrine (NE) | 90.3 - 115.0 | < 15 | < 15 | [2] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for neurotransmitter analysis.

Dopaminergic and Serotonergic Signaling Pathways

Caption: Dopaminergic and serotonergic signaling pathways.

GABAergic and Glutamatergic Signaling Pathways

Caption: GABAergic and glutamatergic signaling pathways.

References

- 1. Determination of dansylated monoamine and amino acid neurotransmitters and their metabolites in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous determination of multiple neurotransmitters and their metabolites in rat brain homogenates and microdialysates by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Quantitative Metabolome Profiling with Dansyl Chloride-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of the metabolome presents a significant challenge due to the chemical diversity and wide dynamic range of endogenous small molecules. Chemical derivatization is a powerful strategy to enhance the analytical properties of metabolites for mass spectrometry-based analysis. Dansyl chloride (DnsCl) is a widely used derivatizing agent that reacts with primary and secondary amines, as well as phenolic and alcoholic hydroxyl groups.[1][2] The use of its deuterated isotopologue, Dansyl Chloride-d6 (DnsCl-d6), in conjunction with its light counterpart (DnsCl-d0), enables robust and accurate quantitative profiling of the metabolome through isotope dilution mass spectrometry.

This chemical isotope labeling (CIL) approach offers several advantages for liquid chromatography-mass spectrometry (LC-MS) based metabolomics:

-

Enhanced Sensitivity: The dansyl group significantly increases the ionization efficiency of derivatized metabolites in electrospray ionization (ESI), leading to signal enhancements of one to three orders of magnitude.[3][4]

-

Improved Chromatographic Separation: Derivatization increases the hydrophobicity of polar and ionic metabolites, improving their retention and separation on reversed-phase liquid chromatography (RPLC) columns.[3][4]

-

Accurate Quantification: By labeling a sample with the "light" (d0) reagent and a pooled reference or internal standard mixture with the "heavy" (d6) reagent, precise relative and absolute quantification can be achieved by comparing the peak intensity ratios of the resulting isotopic pairs.

-

Broad Metabolome Coverage: This method allows for the comprehensive profiling of the amine- and phenol-containing submetabolome.[5]

These application notes provide a detailed protocol for the quantitative profiling of the metabolome in biological samples using this compound derivatization followed by LC-MS analysis.

Experimental Protocols

Materials and Reagents

-

Dansyl Chloride (d0)

-

This compound (DnsCl-d6)

-

Acetonitrile (ACN), LC-MS grade

-

Water, LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic Acid (FA), LC-MS grade

-

Sodium Carbonate/Sodium Bicarbonate buffer (Na2CO3/NaHCO3), 250 mM, pH 9.3

-

Sodium Hydroxide (NaOH), 250 mM

-

Internal standards (optional, for absolute quantification)

-

Biological samples (e.g., urine, serum, cell extracts)

Sample Preparation

Proper sample preparation is critical for high-quality data.[6] The following is a general guideline; specific steps may vary depending on the sample matrix.

-

Metabolite Extraction:

-

Serum/Plasma: Precipitate proteins by adding 3 volumes of ice-cold methanol to 1 volume of sample. Vortex thoroughly and centrifuge at high speed (e.g., 20,817 x g) for 15 minutes at 4°C. Collect the supernatant.

-

Urine: Thaw frozen urine samples on ice. Centrifuge to remove particulate matter. The supernatant can be directly used for derivatization after appropriate dilution.

-

Cell Pellets/Tissues: Perform a one-phase extraction using a suitable solvent system (e.g., methanol/water). Homogenize the sample, vortex, and centrifuge to pellet cellular debris. Collect the supernatant.

-

-

Solvent Evaporation: Dry the collected supernatant completely using a vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen.

This compound Derivatization Protocol

This protocol is adapted for a relative quantification workflow where individual samples are labeled with "light" Dansyl Chloride (d0) and a pooled quality control (QC) sample is labeled with "heavy" this compound.

-

Reconstitution: Reconstitute the dried metabolite extracts in a small volume of 50:50 (v/v) Acetonitrile/Water (reconstitution buffer).

-

Buffer Addition: To 20 µL of the reconstituted sample, add 10 µL of 250 mM Na2CO3/NaHCO3 buffer (pH 9.3) and 10 µL of reconstitution buffer. Vortex for 30 seconds.

-

Derivatization Reaction:

-

Individual Samples (Light Labeling): Add 20 µL of Dansyl Chloride (d0) solution (e.g., 20 mg/mL in ACN).

-

Pooled QC Sample (Heavy Labeling): Add 20 µL of this compound (d6) solution (e.g., 20 mg/mL in ACN).

-

-

Incubation: Incubate all samples at 60°C for 60 minutes.

-

Quenching: Add 5 µL of 250 mM NaOH solution to each sample and incubate at 40°C for 10 minutes to quench the excess Dansyl Chloride.

-

Neutralization: Add 5 µL of 2 M Formic Acid (in ACN) to neutralize the excess NaOH.

-

Sample Pooling (for Relative Quantification): Combine an equal volume of each "light"-labeled individual sample with the "heavy"-labeled pooled QC sample. For example, mix 20 µL of a d0-labeled sample with 20 µL of the d6-labeled QC sample.

-

Final Preparation: Centrifuge the final mixed samples at high speed (e.g., 20,817 x g) for 15 minutes at 4°C to remove any precipitate. Transfer the supernatant to autosampler vials for LC-MS analysis.

LC-MS/MS Analysis

The following are general parameters that should be optimized for the specific LC-MS system being used.

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient from low to high organic phase to separate the derivatized metabolites. For example:

-

0-2 min: 5% B

-

2-15 min: 5-95% B

-

15-18 min: 95% B

-

18.1-20 min: 5% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Data Acquisition: Full scan mode (e.g., m/z 150-1000) and data-dependent MS/MS for metabolite identification.